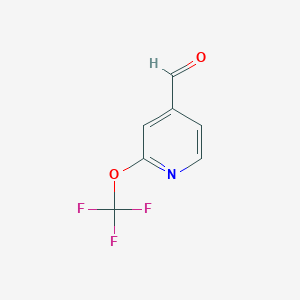

2-(Trifluoromethoxy)pyridine-4-carbaldehyde

Descripción

2-(Trifluoromethoxy)pyridine-4-carbaldehyde is a fluorinated heterocyclic compound featuring a pyridine core substituted at position 2 with a trifluoromethoxy (-OCF₃) group and at position 4 with an aldehyde (-CHO) moiety. The trifluoromethoxy group is a potent electron-withdrawing substituent, significantly influencing the compound’s electronic properties, lipophilicity, and metabolic stability . Fluorinated groups like -OCF₃ are widely employed in medicinal chemistry to enhance bioavailability and modulate drug-target interactions by altering molecular conformation and binding affinity .

This scarcity underscores its niche application in specialized synthetic routes or drug discovery efforts.

Propiedades

IUPAC Name |

2-(trifluoromethoxy)pyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-3-5(4-12)1-2-11-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEUMJSRUCGTHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361810-21-0 | |

| Record name | 2-(trifluoromethoxy)pyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable pyridine derivative is reacted with a trifluoromethoxy reagent under specific conditions .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the desired transformations .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Trifluoromethoxy)pyridine-4-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

Oxidation: 2-(Trifluoromethoxy)pyridine-4-carboxylic acid.

Reduction: 2-(Trifluoromethoxy)pyridine-4-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2.1 Anticancer Activity

Research has shown that derivatives of 2-(trifluoromethoxy)pyridine-4-carbaldehyde exhibit significant anticancer properties. For instance, compounds containing this moiety have been evaluated for their antiproliferative effects against various cancer cell lines, including K562 and MCF-7. Studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms such as poly(ADP-ribose) polymerase activation and caspase pathway induction .

2.2 Enzyme Inhibition

The trifluoromethoxy group enhances the binding affinity of these compounds to specific enzymes, making them potential inhibitors in drug development. For example, they have shown effectiveness against enzymes involved in cancer progression and other diseases .

Agrochemical Applications

3.1 Pesticidal Activity

The incorporation of trifluoromethyl groups into pyridine derivatives has been linked to increased efficacy in pest control formulations. 2-(Trifluoromethoxy)pyridine-4-carbaldehyde has been utilized as an intermediate in the synthesis of novel agrochemicals that demonstrate enhanced activity against a variety of agricultural pests .

3.2 Antimicrobial Properties

This compound has also been studied for its antimicrobial properties, showing effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its ability to inhibit bacterial growth positions it as a promising candidate for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the effects of 2-(trifluoromethoxy)pyridine-4-carbaldehyde on K562 leukemic cells, revealing significant cytotoxicity with IC50 values lower than standard chemotherapeutics . The mechanism involved the activation of apoptotic pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound demonstrated potent activity against MRSA strains, suggesting its application in developing new treatments for antibiotic-resistant infections. This case underscores the importance of trifluorinated compounds in addressing current challenges in microbial resistance.

Mecanismo De Acción

The mechanism of action of 2-(Trifluoromethoxy)pyridine-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity .

Comparación Con Compuestos Similares

Pyridine Carbaldehyde Derivatives

a. 3-(Propan-2-yl)pyridine-4-carbaldehyde

- Substituent : Isopropyl group at position 3, aldehyde at position 4.

- Key Differences: The isopropyl group is electron-donating, contrasting with the electron-withdrawing -OCF₃ group.

- Implications : Lower metabolic stability compared to fluorinated analogs due to reduced resistance to oxidative degradation .

b. 8-Chloroquinoline-2-carbaldehyde

- Core Structure: Quinoline (fused benzene-pyridine) vs. pyridine.

- Substituent : Chlorine at position 8, aldehyde at position 2.

- Key Differences: Chlorine’s moderate electronegativity and larger atomic size compared to -OCF₃ may alter steric interactions in target binding. Quinoline’s extended aromatic system enhances π-π stacking but reduces solubility .

Fluorinated Benzaldehyde Derivatives

a. 2-(Difluoromethoxy)-6-fluorobenzaldehyde

- Core Structure : Benzene vs. pyridine.

- Substituents : Difluoromethoxy (-OCHF₂) at position 2, fluorine at position 5.

- Key Differences :

Trifluoromethoxy-Substituted Heterocycles in Pharmaceuticals

a. Pyrido-Pyrimidinone Derivatives (e.g., 7-(Piperazin-1-yl)-2-[3-(trifluoromethoxy)phenyl]-4H-pyrido[1,2-a]pyrimidin-4-one)

- Core Structure: Pyrido-pyrimidinone vs. pyridine.

- Substituent : -OCF₃ on a phenyl ring vs. pyridine.

- Key Differences: Bioactivity: The phenyl-trifluoromethoxy group in pyrido-pyrimidinones may optimize binding to hydrophobic enzyme pockets, whereas pyridine-based -OCF₃ could enhance solubility in polar environments . Synthetic Utility: Pyridine carbaldehydes serve as intermediates for Schiff base formation, while pyrido-pyrimidinones are advanced scaffolds in kinase inhibitors .

Actividad Biológica

2-(Trifluoromethoxy)pyridine-4-carbaldehyde, with the chemical formula C7H4F3NO, is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of 2-(Trifluoromethoxy)pyridine-4-carbaldehyde typically involves the introduction of a trifluoromethoxy group to the pyridine ring, followed by aldehyde formation. This can be achieved through various methods including:

- Electrophilic Aromatic Substitution : Utilizing trifluoromethoxy reagents.

- Vilsmeier-Haack Reaction : This method allows for the direct formylation of the pyridine ring.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against several cancer cell lines, demonstrating significant antiproliferative effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 10 | Induces apoptosis via caspase activation |

| MV4-11 (Leukemia) | 12 | Inhibits microtubule assembly |

| K562 (Chronic Myeloid) | 15 | Alters cell cycle progression |

These findings suggest that 2-(Trifluoromethoxy)pyridine-4-carbaldehyde may act through multiple pathways to inhibit cancer cell growth, including apoptosis induction and disruption of microtubule dynamics .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) | Comparison Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 8 | 2 |

| Escherichia coli | 16 | 2 |

These results demonstrate that while effective, the compound's antibacterial potency is lower than that of established antibiotics like ciprofloxacin .

The biological activity of 2-(Trifluoromethoxy)pyridine-4-carbaldehyde can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Microtubule Disruption : It interferes with microtubule dynamics, which is crucial for cell division and integrity.

- Inhibition of DNA Synthesis : Some derivatives have shown potential as DNA ligase inhibitors, disrupting bacterial replication processes .

Case Studies

- Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy.

- Bacterial Resistance Study : A comparative study evaluated the efficacy of 2-(Trifluoromethoxy)pyridine-4-carbaldehyde against resistant strains of Staphylococcus aureus. Results indicated a reduction in bacterial load in treated samples compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.